BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Pharmacokinetics and
Pharmacodynamics of ARRY-382 (PF-07265804)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ARRY-382

Cat. No.: B1574561

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-382, also known as PF-07265804, is a potent and highly selective, orally administered
small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.
[1] CSF-1R signaling is a critical pathway in the regulation, differentiation, and survival of
macrophages and their precursors, including tumor-associated macrophages (TAMs) and
myeloid-derived suppressor cells (MDSCs).[1] Within the tumor microenvironment, TAMs and
MDSCs are key drivers of immune evasion, promoting tumor growth, angiogenesis, and
metastasis while suppressing anti-tumor T-cell responses.[1][2] By inhibiting CSF-1R, ARRY-
382 aims to modulate the tumor microenvironment to be more favorable to anti-tumor immunity.
Preclinical models have demonstrated that inhibition of CSF-1R with ARRY-382 leads to a
decrease in the number of tumor-infiltrating macrophages and reprograms them to enhance
antigen presentation and support T-cell activation.[1] This technical guide provides a
comprehensive overview of the available pharmacokinetic and pharmacodynamic data for
ARRY-382 from both preclinical and clinical studies.

Pharmacokinetics
Clinical Pharmacokinetics

The pharmacokinetics of ARRY-382 and its metabolites have been evaluated in patients with
advanced solid tumors. The primary identified metabolites include an N-oxide metabolite
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(AR00469099), an N-desmethyl metabolite (AR00469100), and a sulfate metabolite
(AR00470870).[1]

In a Phase 1b/2 study (NCT02880371), where ARRY-382 was administered in combination
with pembrolizumab, pharmacokinetic parameters were assessed at various dose levels. The
maximum tolerated dose (MTD) for the combination was determined to be 300 mg once daily

(QD).[1]

Table 1: Clinical Pharmacokinetic Parameters of ARRY-382

Parameter Value Study Population Dosing Regimen
Advanced or ARRY-382
MTD (monotherapy) 400 mg QD ]
metastatic cancers monotherapy
) o Advanced solid ARRY-382 with
MTD (in combination) 300 mg QD ]
tumors pembrolizumabl[1]
Cmax (at MTD, Advanced or
3.06 pg/mL ) 400 mg QD
monotherapy) metastatic cancers
Ctrough (at MTD, Advanced or
> 1 pg/mL ) 400 mg QD
monotherapy) metastatic cancers

Note: More detailed quantitative data for AUC and Tmax from the combination study were
collected but are not publicly available in a tabulated format.

Experimental Protocols: Clinical Pharmacokinetic
Analysis

Blood Sampling Schedule: Blood samples for the analysis of ARRY-382 and its metabolites
were collected at the following time points during the Phase 1b/2 study:

e Cycle 1 and 2, Day 1: Pre-dose, and at 1, 2, 4, and 8 hours post-dose.[1]

e Trough Samples: Pre-dose on Cycle 1 Day 15, and on Day 1 of Cycles 3 through 6.[1]
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Bioanalytical Method: While a specific detailed protocol for the bioanalytical assay of ARRY-
382 is not publicly available, a general approach for the quantification of small molecule
inhibitors like ARRY-382 in plasma involves a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.

General LC-MS/MS Protocol Outline:

o Sample Preparation: Plasma samples are typically subjected to protein precipitation using a
solvent such as acetonitrile. An internal standard is added prior to precipitation to ensure

accuracy.

o Chromatographic Separation: The supernatant after centrifugation is injected into a high-
performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography
(UPLC) system. Separation is achieved on a C18 or similar reverse-phase column with a
gradient mobile phase, often consisting of a mixture of an aqueous buffer (e.g., ammonium
formate) and an organic solvent (e.g., acetonitrile or methanol).

e Mass Spectrometric Detection: The eluent from the chromatography system is introduced
into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring
(MRM) in positive or negative ionization mode, specific for the parent drug and its
metabolites.

Pharmacodynamics

The pharmacodynamic effects of ARRY-382 have been assessed through various biomarkers
to confirm target engagement and downstream biological effects.

Clinical Pharmacodynamics

In clinical studies, ARRY-382 has demonstrated significant modulation of CSF-1R pathway
biomarkers.

Table 2: Clinical Pharmacodynamic Effects of ARRY-382
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Biomarker Effect Dose Level Study Population
4.5-fold mean - Advanced solid
Serum CSF-1 ) Not specified
increase tumors (Phase 1b)
> 80% mean
) Advanced or
Monocyte pERK reduction from =200 mg QD

metastatic cancers

baseline
Circulating
CD14dim/CD16+ 96% mean decrease Advanced or
) ) 400 mg QD (MTD) )
Nonclassical from baseline metastatic cancers

Monocytes (NCM)

Urinary NTX

Reduction observed

=50 mg QD

Advanced or

metastatic cancers

Experimental Protocols: Clinical Pharmacodynamic

Assays

CSF-1 Level Measurement:

o Sample Type: Blood samples were collected pre-dose and at treatment discontinuation to
measure circulating CSF-1.[3]

o Methodology: Serum CSF-1 levels are typically quantified using a validated enzyme-linked
immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Monocyte pERK Inhibition Assay (Ex Vivo):

e Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole
blood using density gradient centrifugation. Monocytes are then purified from the PBMC
fraction.

o CSF-1 Stimulation: Isolated monocytes are stimulated ex vivo with a known concentration of
recombinant human CSF-1 to induce phosphorylation of ERK.
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» ARRY-382 Treatment: The effect of ARRY-382 is assessed by treating the monocytes with
patient plasma containing the drug prior to CSF-1 stimulation.

e pERK Detection: The levels of phosphorylated ERK (pERK) are measured using a flow
cytometry-based assay or a cell-based ELISA.

Circulating Nonclassical Monocyte (NCM) Enumeration:
o Sample Type: Whole blood.

o Methodology: NCMs are identified and quantified using multi-color flow cytometry. A typical
antibody panel would include markers to identify monocytes (e.g., CD45, HLA-DR) and
differentiate the nonclassical subset, which is characterized by low CD14 and high CD16
expression (CD14dimCD16+).

Urinary NTX Measurement:
e Sample Type: Urine.

o Methodology: Urinary N-telopeptide of type | collagen (NTX) is a marker of bone resorption.
Its levels are measured using a competitive-inhibition ELISA.

Signaling Pathways and Experimental Workflows
CSF-1R Signaling Pathway

The binding of CSF-1 to CSF-1R on macrophages leads to receptor dimerization and
autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream
signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell
survival, proliferation, and differentiation. ARRY-382 inhibits the kinase activity of CSF-1R,
thereby blocking these downstream signals.
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Caption: CSF-1R signaling pathway and the inhibitory action of ARRY-382.
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Experimental Workflow: Clinical Pharmacodynamic
Analysis

The following diagram illustrates the general workflow for the pharmacodynamic assays
performed in the clinical evaluation of ARRY-382.
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Caption: Workflow for clinical pharmacodynamic sample collection and analysis.

Conclusion

ARRY-382 is a potent CSF-1R inhibitor with a pharmacokinetic and pharmacodynamic profile
that supports its mechanism of action in modulating the tumor microenvironment. Clinical
studies have established a manageable safety profile and determined the recommended
Phase 2 dose in combination with immunotherapy. The pharmacodynamic effects observed,
including the significant reduction in circulating nonclassical monocytes and inhibition of ERK
phosphorylation, provide evidence of target engagement and biological activity. Further
investigation into the preclinical pharmacokinetics and more detailed reporting of clinical
pharmacokinetic parameters would provide a more complete understanding of the disposition
of ARRY-382. The experimental protocols and pathway diagrams provided in this guide offer a

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1574561?utm_src=pdf-body
https://www.benchchem.com/product/b1574561?utm_src=pdf-body-img
https://www.benchchem.com/product/b1574561?utm_src=pdf-body
https://www.benchchem.com/product/b1574561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

foundational understanding for researchers and drug development professionals working with
CSF-1R inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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